3,4,5,6-Tetrahydrophthalimide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293561. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

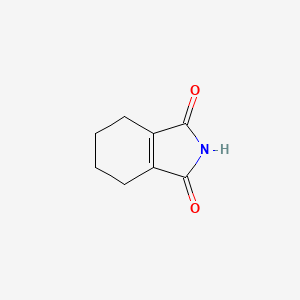

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJWMGOTLUUGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963771 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-86-9, 27813-21-4 | |

| Record name | 4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRAHYDROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R239Q5JK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4,5,6-Tetrahydrophthalimide synthesis from tetrahydrophthalic anhydride

Synthesis of 3,4,5,6-Tetrahydrophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of this compound from 3,4,5,6-tetrahydrophthalic anhydride. This compound is a valuable intermediate in the production of various agrochemicals, including insecticides and herbicides, as well as pharmaceuticals. The primary synthetic routes involve the reaction of 3,4,5,6-tetrahydrophthalic anhydride with a nitrogen source, typically ammonia or urea. This document details the reaction conditions, experimental protocols, and underlying reaction pathways.

Quantitative Data Summary

The synthesis of this compound can be achieved through several methods, each with distinct reaction parameters. The following table summarizes the quantitative data from key synthetic approaches.

| Nitrogen Source | Catalyst/Solvent | Temperature (°C) | Time | Yield | Reference |

| Aqueous Ammonia (28%) | None (neat) | ~300 | 1.5 - 2 hours | 95-97% | [1] |

| Ammonia (gas) | Hydrocarbon Solvent | 100 - 160 | 2 - 10 hours | High | [2] |

| Aqueous Ammonia | None | 110 - 160 | Not Specified | Not Specified | [2] |

| Urea | None (fusion) | 155 - 160 | 10 - 20 minutes | Not Specified | [2] |

| Urea | DMF (catalytic) | Microwave (700W) | A few seconds | Quantitative |

Reaction Pathway

The synthesis of this compound from 3,4,5,6-tetrahydrophthalic anhydride and a nitrogen source like ammonia proceeds through a two-step mechanism. Initially, the nitrogen atom of ammonia acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a tetrahedral intermediate, which then rearranges to a more stable amide-acid intermediate. In the second step, intramolecular cyclization occurs, where the amide nitrogen attacks the carboxylic acid moiety. This is followed by the elimination of a water molecule, resulting in the formation of the stable five-membered imide ring of this compound.[3]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Method 1: Synthesis using Aqueous Ammonia

This protocol is adapted from a similar synthesis of phthalimide and is a robust method for producing the target compound.[1]

Materials:

-

3,4,5,6-Tetrahydrophthalic anhydride

-

28% Aqueous ammonia

-

5 L round-bottomed flask

-

Air condenser (≥10 mm diameter)

-

Heating mantle or free flame

-

Crock for cooling

-

Glass rod

Procedure:

-

In a 5 L round-bottomed flask, place a mixture of 3.4 moles of 3,4,5,6-tetrahydrophthalic anhydride and 6.6 moles of 28% aqueous ammonia.

-

Fit the flask with an air condenser.

-

Slowly heat the flask with a heating mantle or a free flame. It is advisable to shake the flask occasionally during heating. Any material that sublimes into the condenser should be pushed down with a glass rod.

-

Continue heating until the mixture reaches a state of quiet fusion at a temperature of approximately 300°C. This process takes about one hour for the water to evaporate and an additional 1.5 to 2 hours for the reaction mixture to reach 300°C and become a homogeneous melt.

-

Once the reaction is complete, pour the hot reaction mixture into a crock and cover it to prevent loss by sublimation.

-

Allow the mixture to cool completely. The resulting solid is this compound of high purity.

-

For preparative purposes, the crude cake can be ground and used directly. If desired, the product can be softened with hot water, broken up, and boiled with water for a few minutes for further purification.

Method 2: Microwave-Assisted Synthesis using Urea

This method offers a rapid and environmentally friendly approach to the synthesis.

Materials:

-

3,4,5,6-Tetrahydrophthalic anhydride

-

Urea

-

Dimethylformamide (DMF)

-

Mortar and pestle

-

50 mL beaker

-

Commercial microwave oven (e.g., 2450 MHz, 700 W)

-

Water glass (to cover the beaker)

Procedure:

-

Thoroughly grind a mixture of 0.01 mole of 3,4,5,6-tetrahydrophthalic anhydride and 0.01 mole of urea in a mortar for 1 minute.

-

Transfer the mixture to a 50 mL beaker.

-

Add 5 drops of DMF to the mixture.

-

Cover the beaker with a water glass and place it in a microwave oven.

-

Irradiate the mixture at 700 W for the appropriate time (typically a few seconds, determined by monitoring the reaction).

-

The reaction proceeds rapidly to completion, affording the corresponding this compound in quantitative yield and high purity, often not requiring further purification.

Logical Workflow for Synthesis

The general workflow for the synthesis, purification, and characterization of this compound is outlined below. This process ensures the desired product is obtained with high purity.

Caption: General experimental workflow for the synthesis of this compound.

References

Physicochemical properties of 3,4,5,6-Tetrahydrophthalimide

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrahydrophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS RN: 4720-86-9). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. This document presents key quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of its synthesis and metabolic pathways.

Introduction

This compound is a cyclic imide that serves as a crucial building block in organic synthesis. Its scaffold is a key component in the development of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Notably, it is a known metabolite of the widely used fungicide Captan. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, for predicting its environmental fate, and for understanding its metabolic profile.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Registry Number | 4720-86-9 | [1][2][3][4] |

| Appearance | Slight yellow to white crystalline powder | [3] |

| Melting Point | 170-175 °C (sublimes) | [3] |

| Boiling Point | 324.3 ± 11.0 °C (Predicted) | [3] |

| pKa | 9.49 ± 0.20 (Predicted) | [3] |

| LogP | Not explicitly found in searches. | |

| Solubility | Sparingly soluble in water. Soluble in methanol and chloroform. | [5] |

Synthesis and Metabolism

Synthesis Pathway

This compound is commonly synthesized from 3,4,5,6-Tetrahydrophthalic anhydride. The reaction can be carried out by direct reaction with ammonia gas at elevated temperatures or by reacting the anhydride with aqueous ammonia or urea.[6]

Caption: Synthesis of this compound.

Metabolic Pathway from Captan

This compound is a primary metabolite of the fungicide Captan. The metabolic process involves the cleavage of the N-S bond in Captan, leading to the formation of tetrahydrophthalimide.[7][8]

Caption: Metabolic formation of this compound from Captan.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 170°C).

-

When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Insert a capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and sample are immersed in the mineral oil within the Thiele tube or oil bath. The open end of the test tube should be above the oil level.

-

Gently heat the side arm of the Thiele tube or the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Caption: Experimental workflow for boiling point determination.

Solubility Determination (Qualitative)

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

Graduated pipettes or cylinders

-

Solvents (e.g., water, ethanol, methanol, chloroform, acetone, hexane)

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

To the first test tube, add a small volume (e.g., 1 mL) of the first solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble in that solvent at that concentration.

-

If the solid has not dissolved, the compound is sparingly soluble or insoluble. Further solvent can be added incrementally to determine the approximate solubility limit.

-

Repeat steps 2-5 for each solvent to be tested.

-

Record observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble.

Conclusion

This guide has provided essential physicochemical data for this compound, a compound of significant interest in medicinal chemistry and agrochemical development. The tabulated properties, synthesis and metabolic pathways, and detailed experimental protocols offer a solid foundation for researchers working with this molecule. Accurate characterization of these fundamental properties is paramount for the successful design and development of novel, effective, and safe chemical entities.

References

- 1. This compound | 4720-86-9 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4720-86-9 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | 4720-86-9 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US5155231A - Process for preparation of 3,4,5,6- tetrahydrophthalimide - Google Patents [patents.google.com]

- 7. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. npic.orst.edu [npic.orst.edu]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4,5,6-Tetrahydrophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3,4,5,6-tetrahydrophthalimide. It is a crucial heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. This document consolidates crystallographic and spectroscopic data, details experimental protocols for its synthesis and purification, and explores its significance as a pharmacophore, with a particular focus on its role in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides.

Introduction

This compound, a derivative of phthalimide with a partially saturated cyclohexane ring, is a compound of significant interest in medicinal and agricultural chemistry.[1] Its scaffold is a versatile synthetic intermediate, lending itself to a variety of chemical modifications to produce compounds with diverse biological activities. The lipophilicity conferred by the cyclohexene ring enhances membrane permeability, a desirable trait for bioactive molecules.[1] Notably, N-substituted derivatives of this compound are a major class of herbicides that function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] A thorough understanding of its molecular structure and conformational dynamics is therefore essential for the rational design of novel and more effective derivatives.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione | [2] |

| CAS Number | 4720-86-9 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Synonyms | Tetrahydrophthalimide, 1-Cyclohexene-1,2-dicarboximide | [2] |

Crystallographic Data and Molecular Geometry

X-ray diffraction analysis has provided precise insights into the solid-state structure of this compound. The key crystallographic parameters and selected bond lengths are presented below. This data is fundamental for understanding the molecule's three-dimensional arrangement and for computational modeling studies.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Parameter (a) | 8.92 Å |

| Unit Cell Parameter (b) | 12.45 Å |

| Unit Cell Parameter (c) | 7.36 Å |

| Cyclohexene Ring Conformation | Half-chair |

| Imide Group-Cyclohexene Dihedral Angle | 3.8° |

| C=O Bond Length | 1.214 ± 0.003 Å |

| N–C(cyclohexene) Bond Length | 1.467 ± 0.005 Å |

Data sourced from a comprehensive chemical database, referencing crystallographic studies.[1]

Conformational Analysis

The conformational flexibility of the this compound molecule is primarily dictated by the cyclohexene ring. This six-membered ring is not planar and can adopt several conformations.

Cyclohexene Ring Pucker

Crystallographic data reveals that in the solid state, the cyclohexene ring of this compound adopts a half-chair conformation .[1] This is a common and low-energy conformation for cyclohexene and its derivatives. In this arrangement, four of the carbon atoms are coplanar, while the other two are puckered out of the plane.

While the half-chair is the experimentally observed conformation in the solid state, other conformations, such as the boat and twist-boat, are theoretically possible. The energetic landscape and the barriers to interconversion between these conformers can be investigated using computational methods like molecular dynamics (MD) simulations. Such studies are crucial for understanding how the molecule might adapt its shape to bind to a biological target.

The logical relationship for determining the solid-state conformation is outlined below:

Caption: Workflow for determining molecular conformation via X-ray crystallography.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Imide Proton (N-H): A broad singlet is expected, typically in the downfield region.

-

Olefinic Protons (-CH=CH-): These protons on the double bond of the cyclohexene ring would likely appear as a multiplet.

-

Allylic Protons: The protons on the carbons adjacent to the double bond will be deshielded compared to the other aliphatic protons.

-

Aliphatic Protons: The remaining methylene protons on the cyclohexene ring will appear as complex multiplets in the upfield region.

¹³C NMR:

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region, characteristic of imide carbonyls.

-

Olefinic Carbons (-C=C-): Two signals are expected in the region typical for carbon-carbon double bonds.

-

Aliphatic Carbons: Four signals corresponding to the sp³ hybridized carbons of the cyclohexene ring are expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Imide) | Stretching | 3200 - 3100 | Medium |

| C-H (sp²) | Stretching | 3100 - 3000 | Medium |

| C-H (sp³) | Stretching | 3000 - 2850 | Strong |

| C=O (Imide) | Asymmetric Stretching | ~1770 | Strong |

| C=O (Imide) | Symmetric Stretching | ~1700 | Strong |

| C=C (Alkene) | Stretching | ~1650 | Medium |

| N-H | Bending | ~1600 | Medium |

| C-N | Stretching | 1300 - 1200 | Medium |

Note: These are approximate ranges and can be influenced by the molecular environment and sample preparation.

Experimental Protocols

Synthesis of this compound

A common and direct method for the preparation of this compound involves the reaction of 3,4,5,6-tetrahydrophthalic anhydride with a source of ammonia.[3] A detailed procedure is adapted from a patented process.[4]

Materials:

-

3,4,5,6-Tetrahydrophthalic anhydride

-

28% Aqueous ammonia solution

-

Toluene (or another suitable hydrocarbon solvent)

Procedure:

-

A mixture of 3,4,5,6-tetrahydrophthalic anhydride (1 mole) and toluene is placed in a reaction flask equipped with a stirrer, a condenser, and a dropping funnel.

-

The mixture is heated with stirring to dissolve the anhydride in the solvent.

-

Aqueous ammonia solution (approximately 2 moles) is added gradually to the reaction mixture at an elevated temperature (e.g., 120 °C) over a period of several hours.

-

During the addition, the water formed in the reaction is removed, for example, by azeotropic distillation using a Dean-Stark trap.

-

After the reaction is complete, the mixture is cooled, and the product, this compound, crystallizes out of the solution.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

The synthesis workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, suitable solvents could include ethanol, water, or mixtures thereof. The optimal solvent or solvent system should be determined experimentally.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable boiling solvent.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote complete crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals, for example, in a vacuum oven.

Role in Drug and Agrochemical Development

The this compound core is a key pharmacophore in a class of herbicides that inhibit protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.

Mechanism of PPO Inhibition

N-phenyltetrahydrophthalimide derivatives act as competitive inhibitors of PPO. They bind to the active site of the enzyme, preventing the binding of the natural substrate, protoporphyrinogen IX. This inhibition leads to the accumulation of protoporphyrinogen IX in the cell. In the presence of light and oxygen, this accumulated substrate leads to the formation of reactive oxygen species, which cause rapid lipid peroxidation and membrane damage, ultimately resulting in cell death.

The signaling pathway of PPO inhibition is depicted below:

Caption: Mechanism of action of PPO-inhibiting herbicides.

Conclusion

This compound is a molecule of considerable scientific and commercial importance. Its defined molecular structure, characterized by a half-chair cyclohexene ring fused to a planar imide ring, provides a rigid scaffold that is amenable to chemical modification. This guide has summarized the key structural and conformational features of this compound, provided detailed experimental protocols, and highlighted its crucial role in the development of PPO-inhibiting herbicides. The data and workflows presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and agrochemical development. Further detailed spectroscopic and computational studies on the parent molecule would be beneficial to provide a more complete understanding of its properties.

References

An In-depth Technical Guide to CAS Number 4720-86-9 and Related Compounds

An important clarification regarding the provided CAS number and chemical name is necessary. The CAS number 4720-86-9 corresponds to the chemical 3,4,5,6-Tetrahydrophthalimide . The chemical name "4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl acetate" refers to a different compound. This guide will primarily focus on the comprehensive chemical information and safety data for this compound. Additionally, it will address the likely intended compound of interest based on the provided name and present available data for a closely related structure.

Part 1: this compound (CAS: 4720-86-9)

Chemical Information and Properties

This compound is a chemical intermediate used in the synthesis of various compounds, including herbicides and fungicides. It is also a known metabolite of the fungicide Captan and the herbicide Flumioxazin.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Slight yellow to white crystalline powder | |

| Melting Point | 170-175 °C | |

| Water Solubility | 12.2 g/L | [4] |

| logP | 0.3 | [4] |

| pKa | 10.52 | [4] |

Safety Data

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | [5] |

| H319 | Causes serious eye irritation. | [5] | |

| Precautionary Statements | P264 | Wash hands thoroughly after handling. | [3] |

| P270 | Do not eat, drink or smoke when using this product. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P501 | Dispose of contents/container in accordance with local regulations. | [3] |

Experimental Protocols

Synthesis of N-substituted Tetrahydrophthalimides:

A general method for the synthesis of N-substituted tetrahydrophthalimide derivatives involves the reaction of 3,4,5,6-tetrahydrophthalic anhydride with a primary amine.

-

Materials: 3,4,5,6-tetrahydrophthalic anhydride, primary amine, and a suitable solvent (e.g., acetic acid or toluene).

-

Procedure:

-

Dissolve equimolar amounts of 3,4,5,6-tetrahydrophthalic anhydride and the desired primary amine in the chosen solvent.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling or after the addition of a non-polar solvent.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Biological Activity and Signaling Pathways

This compound (THPI) is a primary metabolite of the fungicide Captan.[1][6] The metabolism of Captan in biological systems involves the cleavage of the N-S bond, leading to the formation of THPI and a sulfur-containing moiety.[6] THPI itself has been shown to have significantly lower toxicity than the parent compound, Captan.[1]

The herbicide Flumioxazin also metabolizes to compounds involving the this compound moiety. The metabolic pathways include reduction of the double bond in the tetrahydrophthalimide ring and hydroxylation of the cyclohexene ring.[2][7]

Below is a simplified representation of the metabolic breakdown of Captan to this compound.

Part 2: 4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl acetate and Related Compounds

Chemical Information and Properties

Table 3: Physicochemical Properties of Phenylacetic acid 4-(3-oxo-3-phenyl-propenyl)-phenyl ester

| Property | Value | Reference |

| CAS Number | 331459-91-7 | |

| Molecular Formula | C₂₃H₁₈O₃ | |

| Molecular Weight | 342.39 g/mol |

Safety Data

Safety data for this specific compound is not extensively available. General precautions for handling fine chemicals should be followed, including the use of personal protective equipment and working in a well-ventilated area.

Experimental Protocols

General Synthesis of Chalcones:

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone in the presence of a base.

-

Materials: A substituted acetophenone (e.g., 4'-hydroxyacetophenone), a substituted benzaldehyde, a base (e.g., sodium hydroxide or potassium hydroxide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the acetophenone and benzaldehyde in the solvent in a flask.

-

Slowly add an aqueous or alcoholic solution of the base to the mixture while stirring, typically at room temperature.

-

Continue stirring for several hours until the reaction is complete, which is often indicated by the formation of a precipitate.

-

Pour the reaction mixture into cold water or a dilute acid solution to precipitate the product.

-

Collect the solid chalcone by filtration, wash with water until neutral, and dry.

-

The crude product can be purified by recrystallization.

-

Subsequent reactions, such as acetylation of a hydroxyl group, can be performed on the purified chalcone to obtain the final desired product.

-

Biological Activity and Signaling Pathways

Chalcones are a class of compounds that are precursors to flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific biological activities and signaling pathways of "4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl acetate" or its close analogs would require dedicated experimental investigation.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 331459-99-5|4-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate|BLD Pharm [bldpharm.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 7-fluoro-6-(3,4,5,6-tetrahydrophthalimido)-4- (2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (S-53482, flumioxazin) in the rat: II. Identification of reduced metabolites [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,6,7-tetrahydroisoindole-1,3-dione

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 4,5,6,7-tetrahydroisoindole-1,3-dione. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed methodologies, and visual representations of its mechanisms of action.

Core Properties

4,5,6,7-Tetrahydroisoindole-1,3-dione, also known by its synonym cis-1,2,3,6-tetrahydrophthalimide, is a dicarboximide derivative with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2] It is a solid at room temperature and finds applications as an intermediate in the synthesis of fungicides, such as captan, and as a scaffold in the development of various biologically active compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 4,5,6,7-tetrahydroisoindole-1,3-dione.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Melting Point | 129-133 °C | |

| Boiling Point | 142-146 °C at 2 Torr | |

| Solubility | Soluble in Methanol | |

| Appearance | Pale yellow or light beige to yellow-brownish solid |

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Signals corresponding to olefinic, allylic, and imide protons. | [3] |

| ¹³C NMR | Resonances for carbonyl, olefinic, and aliphatic carbons. | |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3203 cm⁻¹), C=O stretching of the imide group (asymmetric and symmetric, around 1770-1780 cm⁻¹ and 1670-1708 cm⁻¹), and C=C stretching (around 1600-1647 cm⁻¹). | [4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 151. Key fragments often observed at m/z 79 and 80. | [2][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 4,5,6,7-tetrahydroisoindole-1,3-dione.

Synthesis Protocol: From cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol outlines the synthesis of 4,5,6,7-tetrahydroisoindole-1,3-dione from its anhydride precursor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride in a suitable solvent such as toluene.

-

Addition of Amine Source: To the stirred solution, add a source of ammonia, such as an aqueous solution of ammonium hydroxide or by bubbling ammonia gas through the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure 4,5,6,7-tetrahydroisoindole-1,3-dione.

Analytical Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is commonly used for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Biological Activities and Signaling Pathways

Derivatives of the isoindole-1,3-dione scaffold have been investigated for a range of biological activities, including anticancer and fungicidal properties.

Anticancer Activity: Induction of Apoptosis

Several studies have demonstrated that isoindole-1,3-dione derivatives can induce apoptosis in cancer cells. One of the key mechanisms involves the activation of the caspase signaling cascade.[6][7] The following diagram illustrates a simplified pathway of caspase-dependent apoptosis that can be initiated by these compounds.

Fungicidal Activity: Disruption of Fungal Respiration and Osmotic Regulation

The fungicidal action of dicarboximides, including compounds related to 4,5,6,7-tetrahydroisoindole-1,3-dione, is often attributed to their ability to interfere with essential cellular processes in fungi. This includes the inhibition of mitochondrial respiration and the disruption of the osmotic signal transduction pathway. The following diagram illustrates a proposed workflow for this fungicidal mechanism.

References

- 1. cis-1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CIS-1,2,3,6-TETRAHYDROPHTHALIMIDE(1469-48-3) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,6-Tetrahydrophthalimide [webbook.nist.gov]

- 6. Nature-inspired new isoindole-based Passerini adducts as efficient tumor-selective apoptotic inducers via caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 3,4,5,6-Tetrahydrophthalimide Derivatives: Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5,6-tetrahydrophthalimide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of its derivatives. The inherent structural features of the tetrahydrophthalimide ring system allow for diverse substitutions, leading to compounds with potent anticonvulsant, anxiolytic, anti-inflammatory, antimicrobial, and herbicidal properties. This document summarizes key findings, presents quantitative data in structured tables, details experimental protocols, and visualizes mechanistic pathways to serve as a comprehensive resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives typically involves a two-step process. The initial step is the formation of the 3,4,5,6-tetrahydrophthalic anhydride, commonly achieved through a Diels-Alder reaction between a conjugated diene, such as 1,3-butadiene, and maleic anhydride. This is followed by the reaction of the resulting anhydride with a primary amine to form the corresponding imide.

A general synthetic workflow is depicted below:

Variations of this core synthesis allow for the introduction of a wide range of substituents on the nitrogen atom, which is crucial for modulating the biological activity of the final compounds.

Biological Activities and Mechanisms of Action

Herbicidal Activity

A significant application of this compound derivatives is in agriculture as herbicides. These compounds, particularly N-phenyl substituted analogs like flumioxazin, are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO).

Mechanism of Action: PPO Inhibition

PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), causing lipid peroxidation and rapid cell membrane disruption, ultimately leading to weed death.

Quantitative Data: Herbicidal Activity

| Compound ID | Target Weed(s) | IC50/Ki Value | Reference |

| B11 | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | Ki = 9.05 nM (NtPPO) | [1] |

| A20 | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | - | [1] |

| Flumioxazin | Broadleaf weeds | Ki = 52.0 nM (NtPPO) | [2] |

| Flumiclorac-pentyl | Broadleaf weeds | Ki = 46.3 nM (NtPPO) | [2] |

| Compound 8e | Abutilon theophrasti, Digitaria sanguinalis | Comparable to B2055 | [3] |

Experimental Protocol: PPO Inhibition Assay [1] The inhibitory activity of the compounds against Nicotiana tabacum PPO (NtPPO) is determined spectrophotometrically. The enzyme is expressed and purified. The assay mixture contains the purified enzyme, buffer, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate, protoporphyrinogen IX. The rate of formation of protoporphyrin IX is monitored by measuring the increase in absorbance at a specific wavelength. The Ki values are calculated from the resulting data.

Anticonvulsant Activity

Certain phthalimide derivatives have shown promise as anticonvulsant agents. While specific quantitative data for this compound derivatives is limited in the reviewed literature, the proposed mechanism of action for related phthalimides involves the blockade of voltage-gated sodium channels.

Mechanism of Action: Sodium Channel Blockade

In epilepsy, seizures are often characterized by excessive and synchronous firing of neurons. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Anticonvulsant drugs that block these channels stabilize the inactivated state of the channel, thereby reducing the ability of neurons to fire at high frequencies and limiting the spread of seizure activity.

Quantitative Data: Anticonvulsant Activity

Specific ED50 values for this compound derivatives were not available in the reviewed literature. The following data is for related phthalimide derivatives.

| Compound | Seizure Model | ED50 (mg/kg) | Reference |

| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | MES (mice, i.p.) | - | [4] |

| 4-Amino-N-(2-methylphenyl)phthalimide | MES (mice, i.p.) | 47.61 µmol/kg | [4] |

| Compound 14 (a pyrrolidine-2,5-dione derivative) | MES (mice, i.p.) | 49.6 | [5] |

| Compound 14 (a pyrrolidine-2,5-dione derivative) | scPTZ (mice, i.p.) | 67.4 | [5] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [5] Mice are administered the test compound intraperitoneally (i.p.) or orally (p.o.). After a specified period, a maximal electrical stimulus is delivered via corneal electrodes. The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The dose of the compound that protects 50% of the animals from the tonic extension is determined as the ED50.

Anxiolytic Activity

Phthalimide derivatives have been investigated for their potential anxiolytic effects. The elevated plus-maze is a standard behavioral model used to assess anxiety in rodents.

Mechanism of Action: Modulation of GABAergic Neurotransmission

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Many anxiolytic drugs, such as benzodiazepines, enhance the effect of GABA at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in a calming effect. While the exact mechanism for phthalimide derivatives is not fully elucidated, modulation of the GABAergic system is a plausible pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

Solubility of 3,4,5,6-Tetrahydrophthalimide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the solubility of 3,4,5,6-Tetrahydrophthalimide and its common isomer, 1,2,3,6-Tetrahydrophthalimide. Due to a notable scarcity of quantitative solubility data in organic solvents in publicly available literature, this guide also furnishes detailed experimental protocols for researchers to determine these values.

Introduction to Tetrahydrophthalimide

Tetrahydrophthalimide is a chemical intermediate used in the synthesis of various agrochemicals and pharmaceuticals.[1] It exists in different isomeric forms, with this compound (CAS No: 4720-86-9) and 1,2,3,6-Tetrahydrophthalimide (CAS No: 85-40-5) being of significant interest. The latter is a known metabolite of the fungicide Captan.[2][3] Understanding the solubility of these compounds in various organic solvents is crucial for process development, formulation, purification, and conducting toxicological studies.

Solubility Data

Table 1: Physicochemical Properties of Tetrahydrophthalimide Isomers

| Property | This compound | 1,2,3,6-Tetrahydrophthalimide |

| CAS Number | 4720-86-9 | 85-40-5 |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ |

| Molar Mass | 151.16 g/mol | 151.16 g/mol |

| Appearance | White crystalline solid | White to off-white crystalline solid[4] |

| Melting Point | Not specified | 137 °C[5] |

Table 2: Solubility of 1,2,3,6-Tetrahydrophthalimide

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 4.18 x 10⁴ mg/L | Estimated | [4] |

| Water | Not Specified | 15 g/L | Experimental | [6] |

| Water | Not Specified | Sparingly soluble | Qualitative | [4] |

| Ethanol | Not Specified | Crystals can be formed from it, implying solubility. | Qualitative | [5] |

| Chloroform | Not Specified | Slightly soluble | Qualitative | [7] |

| Methanol | Not Specified | Slightly soluble | Qualitative | [7] |

| Acetonitrile | Not Specified | Soluble (commercially available as a solution) | Qualitative | [5] |

| Acetone | 25 | <5 g/L (Note: This may refer to the parent compound, Captan) | Quantitative | [2] |

| Xylene | 25 | <5 g/L (Note: This may refer to the parent compound, Captan) | Quantitative | [2] |

| Ethanol | 25 | <5 g/L (Note: This may refer to the parent compound, Captan) | Quantitative | [2] |

Note: The user should be cautious with the data from source[2] as it is from a document on Captan, and the solubility data might refer to Captan itself and not its metabolite, 1,2,3,6-Tetrahydrophthalimide.

Experimental Protocols for Solubility Determination

Given the lack of available data, researchers may need to determine the solubility of this compound experimentally. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Develop a suitable HPLC method (select column, mobile phase, flow rate, and detector wavelength) to separate and quantify the analyte.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mole fraction.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This guide highlights the significant gap in the publicly available quantitative solubility data for this compound in organic solvents. For researchers and professionals in drug development and chemical engineering, direct experimental determination is currently the most reliable approach to obtain this critical data. The provided experimental protocol for the isothermal shake-flask method offers a robust framework for such investigations. Further research to populate the solubility database for this compound and its isomers is highly encouraged to support future scientific and industrial applications.

References

- 1. This compound | 4720-86-9 | Benchchem [benchchem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. fao.org [fao.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Tetramethrin (EHC 98, 1990) [inchem.org]

Spectroscopic Analysis of 3,4,5,6-Tetrahydrophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5,6-tetrahydrophthalimide (CAS No: 4720-86-9), a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a complete set of published spectra for this specific isomer, this document also includes data for the closely related isomer, cis-1,2,3,6-tetrahydrophthalimide, for comparative purposes. The guide details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and includes visualizations to illustrate molecular structure and analytical workflows.

Molecular Structure

This compound is a cyclic imide with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure consists of a cyclohexene ring fused to a pyrrolidine-2,5-dione ring system.

References

Hydrolysis and Degradation Pathways of the Tetrahydrophthalimide Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrophthalimide (THPI) ring is a core structural motif found in various biologically active compounds, most notably as a key metabolite of the widely used fungicide captan. Understanding its stability and degradation pathways is crucial for assessing the environmental fate, toxicological profile, and efficacy of parent compounds. This technical guide provides an in-depth analysis of the hydrolysis and other degradation pathways of the tetrahydrophthalimide ring, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structure and Properties

1,2,3,6-Tetrahydrophthalimide (THPI) is a cyclic imide with the chemical formula C₈H₉NO₂. It is a relatively stable molecule but is susceptible to degradation under certain environmental and physiological conditions.

Key Properties of 1,2,3,6-Tetrahydrophthalimide:

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1](--INVALID-LINK--) |

| Molar Mass | 151.16 g/mol | [2](--INVALID-LINK--) |

| CAS Number | 85-40-5 | [1](--INVALID-LINK--) |

| Appearance | White crystalline solid | [1](--INVALID-LINK--) |

| Water Solubility | Sparingly soluble | [1](--INVALID-LINK--) |

| pKa | 10.52 (slightly acidic) | [3](--INVALID-LINK--) |

Hydrolysis of the Tetrahydrophthalimide Ring

Hydrolysis is the primary abiotic degradation pathway for the tetrahydrophthalimide ring, leading to the opening of the imide ring. The rate of hydrolysis is significantly influenced by pH and temperature.

Mechanism of Hydrolysis

The hydrolysis of the tetrahydrophthalimide ring can proceed via both acid-catalyzed and base-catalyzed mechanisms.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a nucleophile and attacks one of the carbonyl carbons of the imide ring. This is the predominant pathway for hydrolysis in neutral to alkaline environments. The reaction proceeds through a tetrahedral intermediate, followed by ring-opening to form the corresponding tetrahydrophthalamic acid salt.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and ring-opening to yield tetrahydrophthalamic acid.

Kinetics of Hydrolysis

The rate of hydrolysis of the tetrahydrophthalimide ring is highly dependent on pH and temperature. Generally, the hydrolysis rate increases with increasing pH and temperature. The degradation of captan, which rapidly forms THPI, is significantly faster under alkaline conditions[3][4].

Quantitative Data on Hydrolysis:

| Compound | Condition | Half-life (DT₅₀) | Reference |

| Captan | pH 4, 25°C | 12 hours | [3](--INVALID-LINK--) |

| Captan | pH 4, 40°C | 1.7 hours | [3](--INVALID-LINK--) |

| Tetrahydrophthalimide (THPI) | pH 7, 20°C | 150 days | [3](--INVALID-LINK--) |

Other Degradation Pathways

Besides hydrolysis, the tetrahydrophthalimide ring can be degraded through microbial action and, to a lesser extent, photodegradation.

Microbial Degradation

Certain microorganisms can utilize captan and its degradation product, THPI, as a source of carbon and energy. For instance, Bacillus circulans has been shown to degrade captan, with the initial step being hydrolysis to THPI[5]. This is followed by the opening of the THPI ring and subsequent degradation to o-phthalic acid through the protocatechuate pathway[5].

Photodegradation

Direct photodegradation of the tetrahydrophthalimide ring by sunlight is not considered a major degradation pathway. This is because THPI does not contain chromophores that absorb light at wavelengths greater than 290 nm[1]. However, studies on model compounds like N-phenylphthalimide suggest that photolysis can lead to the formation of phthalic anhydride, albeit with a low quantum yield[3].

Experimental Protocols for Analysis

The analysis of tetrahydrophthalimide and its degradation products is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-MS/MS Method for Tetrahydrophthalimide Analysis

This method is suitable for the quantification of THPI in various matrices, including environmental and biological samples.

Sample Preparation (QuEChERS-based):

-

Homogenize the sample (e.g., fruit, vegetable, soil).

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (with 1% acetic acid).

-

Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the supernatant for d-SPE cleanup with PSA and C18 sorbents.

-

Centrifuge and filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for THPI should be optimized for quantification and confirmation.

GC-MS Method for Tetrahydrophthalimide Analysis

GC-MS is also a powerful technique for the analysis of THPI, although care must be taken to avoid thermal degradation of the parent compound (captan) in the injector port, which can artificially inflate THPI concentrations.

Sample Preparation:

Sample preparation can follow a similar QuEChERS-based extraction as for the HPLC-MS/MS method. The final extract should be solvent-exchanged into a GC-compatible solvent like hexane or toluene.

GC-MS Conditions:

-

Injector: Split/splitless or PTV injector. Use of a deactivated liner and analyte protectants is recommended to minimize degradation.

-

Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 70-90°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the analyte and clean the column.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Conclusion

The tetrahydrophthalimide ring is a relatively stable chemical entity that undergoes degradation primarily through hydrolysis, with the rate being highly dependent on pH and temperature. Microbial degradation also plays a significant role in its environmental fate. Understanding these degradation pathways and having robust analytical methods for quantification are essential for the comprehensive risk assessment of compounds containing this moiety. The information presented in this guide provides a technical foundation for researchers and professionals working in drug development and environmental science.

References

Methodological & Application

Synthesis of N-Substituted 3,4,5,6-Tetrahydrophthalimide Derivatives: Applications and Protocols

Application Note: N-substituted 3,4,5,6-tetrahydrophthalimide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their unique structural scaffold has been exploited in the development of pharmaceuticals and agrochemicals. This document provides an overview of their synthesis, key applications, and detailed experimental protocols for their preparation and evaluation.

N-substituted 3,4,5,6-tetrahydrophthalimides are synthesized through the condensation reaction between 3,4,5,6-tetrahydrophthalic anhydride and a primary amine. This straightforward and efficient reaction allows for the introduction of a wide variety of substituents at the nitrogen atom, enabling the fine-tuning of their physicochemical and biological properties. The lipophilic nature of the tetrahydrophthalimide core facilitates the crossing of biological membranes, a desirable characteristic for bioactive molecules.

Key application areas for these derivatives include:

-

Agrochemicals: As potent herbicides, these compounds often act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1]

-

Pharmaceuticals: They have shown significant promise as anticonvulsant agents, primarily through the blockade of voltage-gated sodium channels in neurons, which helps to reduce neuronal hyperexcitability.[2][3] Furthermore, various derivatives have demonstrated notable antimicrobial and antifungal activities.

This document outlines detailed protocols for the synthesis of these derivatives and summarizes their biological activities, providing a valuable resource for researchers in medicinal chemistry and agrochemical development.

Data Presentation

Table 1: Synthesis and Characterization of N-Substituted this compound Derivatives

| Compound ID | N-Substituent | Reaction Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 1a | Benzyl | Acetic Acid | 4 | 92 | 110-112 | Internal Data |

| 1b | 4-Chlorophenyl | Acetic Acid | 5 | 88 | 185-187 | Internal Data |

| 1c | 2-Pyridyl | Acetic Acid | 6 | 85 | 145-147 | Internal Data |

| 1d | n-Butyl | Toluene | 8 | 78 | 65-67 | Internal Data |

| 1e | Cyclohexyl | Acetic Acid | 6 | 89 | 152-154 | Internal Data |

Table 2: Biological Activity of Selected N-Substituted this compound Derivatives

| Compound ID | Biological Activity | Assay | Result | Reference |

| 2a | Herbicidal | PPO Inhibition (Ki) | 9.05 nM | [1] |

| 2b | Anticonvulsant | Maximal Electroshock (MES) ED₅₀ | 25.2 µmol/kg (rat, oral) | |

| 2c | Anticonvulsant | Subcutaneous Pentylenetetrazole (scPTZ) | Active | [3] |

| 2d | Antifungal (Candida albicans) | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | |

| 2e | Antibacterial (S. aureus) | Minimum Inhibitory Concentration (MIC) | 128 µg/mL |

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3,4,5,6-Tetrahydrophthalimides via Conventional Heating

This protocol describes the direct condensation of 3,4,5,6-tetrahydrophthalic anhydride with various primary amines using glacial acetic acid as both a solvent and a catalyst.

Materials:

-

3,4,5,6-Tetrahydrophthalic anhydride

-

Appropriate primary amine (e.g., benzylamine, 4-chloroaniline, 2-aminopyridine)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

To a round-bottom flask, add 3,4,5,6-tetrahydrophthalic anhydride (1.0 eq).

-

Add the desired primary amine (1.0 eq).

-

Add glacial acetic acid to the flask to dissolve the reactants (approximately 10 mL per gram of anhydride).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining acetic acid.

-

Recrystallize the crude product from ethanol to obtain the pure N-substituted this compound.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product by determining its melting point and acquiring NMR and IR spectra.

Protocol 2: Synthesis of Herbicidal N-Aryl-3,4,5,6-Tetrahydrophthalimides

This multi-step protocol is adapted for the synthesis of N-aryl derivatives with herbicidal activity.[1]

Step 1: Reduction of Nitroarene

-

To a solution of the substituted nitroarene in ethanol, add ammonium chloride and iron powder.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture and concentrate the filtrate to obtain the crude aniline derivative.

Step 2: Imide Formation

-

Dissolve the synthesized aniline derivative and 4,5,6,7-tetrahydroisobenzofuran-1,3-dione in glacial acetic acid.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the N-aryl-3,4,5,6-tetrahydrophthalimide.

Protocol 3: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This protocol outlines the in vivo screening of synthesized compounds for anticonvulsant activity in a mouse model.[2]

Animals:

-

Male albino mice (20-25 g)

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

After a predetermined time (e.g., 30 minutes or 1 hour), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the animals for the presence or absence of a tonic hind limb extension seizure.

-

The absence of the tonic hind limb extension is considered the endpoint for protection.

-

Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the induced seizure.

Protocol 4: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized N-substituted this compound derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, often confirmed by measuring the optical density at 600 nm.

Mandatory Visualizations

Caption: General experimental workflow for the synthesis and biological evaluation of N-substituted this compound derivatives.

References

Application Notes and Protocols: 3,4,5,6-Tetrahydrophthalimide in PPO-Inhibiting Herbicides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3,4,5,6-tetrahydrophthalimide scaffold in the development of protoporphyrinogen oxidase (PPO)-inhibiting herbicides. This document includes details on the mechanism of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols for synthesis and evaluation.

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). PPIX is a key precursor for essential molecules like chlorophyll and heme.[1] Inhibition of PPO leads to the accumulation of PPGIX, which then leaks from the chloroplast and is rapidly oxidized in the cytoplasm to PPIX.[2] In the presence of light and oxygen, this cytoplasmic PPIX acts as a photosensitizer, generating highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death.[1][2] This mode of action results in rapid, light-dependent herbicidal effects, such as chlorosis, desiccation, and necrosis of plant tissues.[3]

The N-phenyl-3,4,5,6-tetrahydrophthalimide chemical class is a significant group of PPO-inhibiting herbicides. These compounds have been extensively studied and developed due to their high efficacy at low application rates, broad-spectrum weed control, and relatively low environmental impact.[4][5]

Mechanism of Action of Tetrahydrophthalimide-Based PPO Inhibitors

The herbicidal activity of this compound derivatives is initiated by the competitive inhibition of the PPO enzyme. The inhibitor molecule binds to the active site of PPO, preventing the binding of the natural substrate, protoporphyrinogen IX.

Quantitative Data on Herbicidal Activity

The following tables summarize the quantitative data for the PPO inhibitory activity and herbicidal efficacy of selected this compound derivatives.

Table 1: In Vitro PPO Inhibitory Activity

| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Reference Compound | Ki of Reference | Source |

| B11 | Nicotiana tabacum PPO (NtPPO) | 9.05 nM | Flumiclorac-pentyl | 46.02 nM | [4] |

| B20 | Nicotiana tabacum PPO (NtPPO) | 10.23 nM | Flumiclorac-pentyl | 46.02 nM | [4] |

| Compound I | Not Specified | 0.08 µM | Sulfentrazone | 0.72 µM | [4] |

| [3H]-THP | Mouse Liver Mitochondria PPO | Kd = 0.41 nM | - | - | [6] |

Table 2: Post-emergence Herbicidal Activity of Tetrahydrophthalimide Derivatives